molecular formula C19H17ClFNO2 B12480646 1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine

1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine

Cat. No.: B12480646
M. Wt: 345.8 g/mol
InChI Key: QMKGFNBTXGZZCU-UHFFFAOYSA-N
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Description

1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine is a complex organic compound with a molecular formula of C20H18ClFN2O This compound is characterized by the presence of a chloro-substituted phenyl ring, a fluorobenzyl ether group, and a furan-2-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Formation of the 4-fluorobenzyl ether: This step involves the reaction of 4-fluorobenzyl alcohol with 5-chloro-2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reductive amination: The resulting benzyl ether is then subjected to reductive amination with furan-2-carbaldehyde and a reducing agent like sodium triacetoxyborohydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group can result in various substituted phenyl derivatives.

Scientific Research Applications

1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(2-pyridinylmethyl)methanamine: This compound has a similar structure but with a pyridinylmethyl group instead of a furan-2-ylmethyl group.

    N-(3-chloro-4-(3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine: Another structurally related compound with additional functional groups and complexity.

Uniqueness

The uniqueness of 1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H17ClFNO2

Molecular Weight

345.8 g/mol

IUPAC Name

N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C19H17ClFNO2/c20-16-5-8-19(24-13-14-3-6-17(21)7-4-14)15(10-16)11-22-12-18-2-1-9-23-18/h1-10,22H,11-13H2

InChI Key

QMKGFNBTXGZZCU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=C(C=CC(=C2)Cl)OCC3=CC=C(C=C3)F

Origin of Product

United States

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